

An In-depth Technical Guide to 5-Iodo-1-pentanol Acetate

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Compound of Interest

Compound Name: 5-Iodo-1-pentanol acetate

Cat. No.: B15095369

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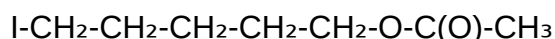
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-iodo-1-pentanol acetate**, a versatile bifunctional molecule utilized in organic synthesis. The document details its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications as a synthetic building block, particularly relevant to professionals in drug development and chemical research.

Chemical Structure and Properties

5-iodo-1-pentanol acetate, with the CAS number 65921-65-5, is a linear aliphatic compound containing both a terminal iodide and an acetate ester.^[1] This unique combination of functional groups makes it a valuable intermediate for introducing a five-carbon chain with orthogonal reactivity. The primary iodide serves as an excellent electrophile for nucleophilic substitution reactions, while the acetate group can be easily hydrolyzed to reveal a primary alcohol, offering a handle for further synthetic transformations.^{[1][2]}

The molecular structure is as follows:



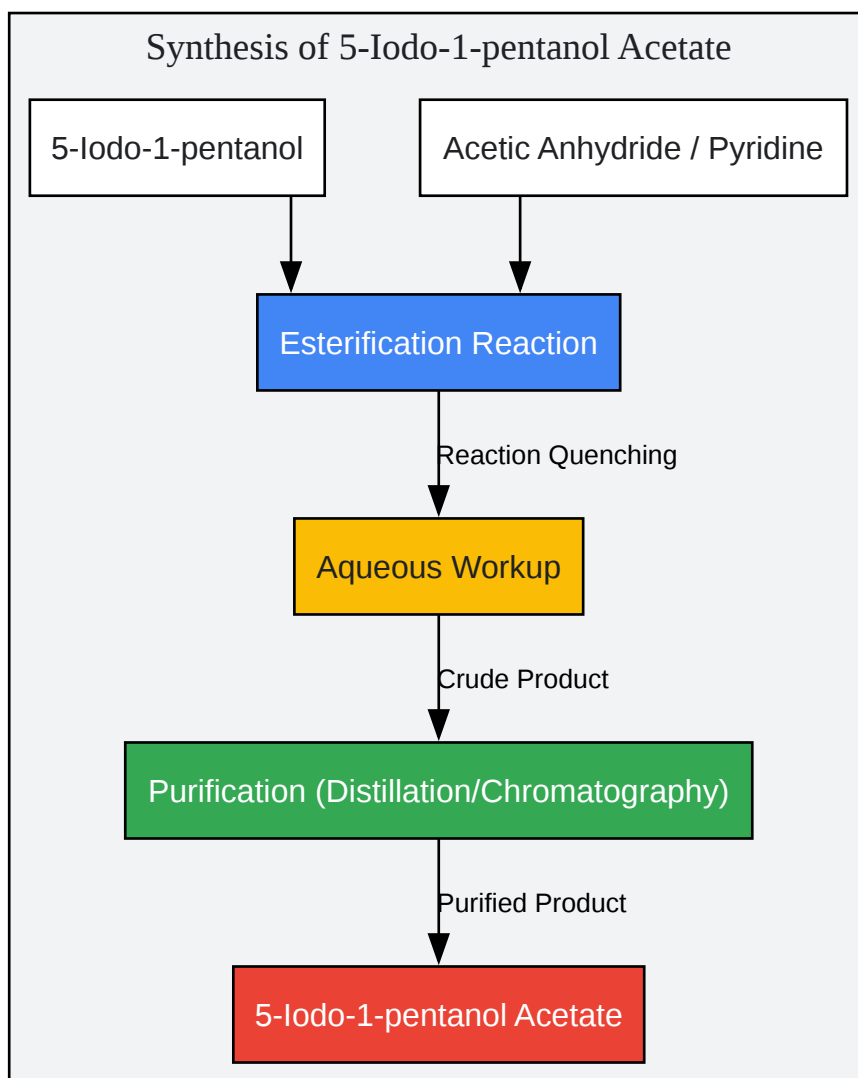
A summary of the key quantitative data for **5-iodo-1-pentanol acetate** is presented in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	65921-65-5	[1]
Molecular Formula	C ₇ H ₁₃ IO ₂	[3]
Molecular Weight	256.08 g/mol	[1][3]
Appearance	Colorless to brown liquid	[1]
Purity (Assay)	≥98.0%	[1]
Moisture Content	≤0.2%	[1]

Synthesis and Experimental Protocols

The synthesis of **5-iodo-1-pentanol acetate** is typically achieved in a two-step process starting from a suitable pentanol derivative. A common route involves the iodination of 1,5-pentanediol followed by acetylation of the resulting 5-iodo-1-pentanol. An alternative, more direct approach is the esterification of commercially available 5-iodo-1-pentanol.

The following diagram illustrates the logical workflow for the synthesis of **5-iodo-1-pentanol acetate** from its precursor, 5-iodo-1-pentanol.



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Caption: Synthetic workflow for the acetylation of 5-iodo-1-pentanol.

This protocol describes the acetylation of 5-iodo-1-pentanol using acetic anhydride and pyridine.

Materials:

- 5-iodo-1-pentanol
- Acetic anhydride

- Pyridine
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

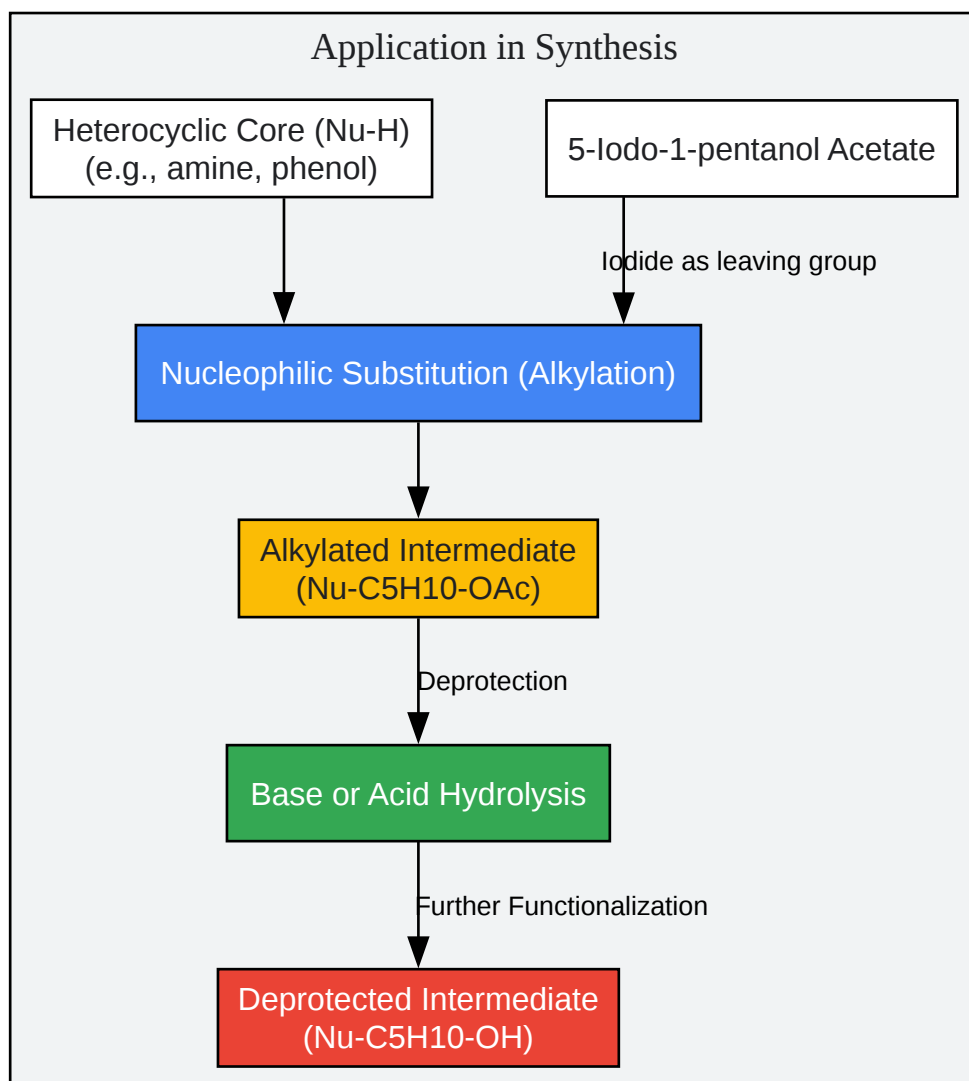
- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-iodo-1-pentanol (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
- **Addition of Reagents:** To the cooled solution, add pyridine (1.5 eq.) followed by the slow, dropwise addition of acetic anhydride (1.2 eq.).
- **Reaction Progression:** Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO_3 solution (to neutralize excess acid), and brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude **5-iodo-1-pentanol acetate** by vacuum distillation or column chromatography on silica gel to yield the final product.

Applications in Organic Synthesis and Drug Development

5-iodo-1-pentanol acetate is a valuable building block for introducing a flexible five-carbon chain into a target molecule. The iodide at one end allows for C-C, C-N, C-O, or C-S bond formation via nucleophilic substitution reactions, such as in Friedel-Crafts alkylations or the alkylation of amines, phenols, and thiols.^[4] The acetate group at the other end can be carried through several synthetic steps and later deprotected to reveal a primary alcohol, which can then be used for further functionalization (e.g., oxidation, esterification, or etherification).

The following diagram illustrates the general utility of **5-iodo-1-pentanol acetate** as an alkylating agent, a common strategy in the synthesis of pharmaceutical compounds.



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Caption: General synthetic pathway illustrating the use of **5-iodo-1-pentanol acetate**.

Spectroscopic Data

The structural integrity and purity of **5-iodo-1-pentanol acetate** are confirmed through various spectroscopic techniques. Below is a table of expected spectroscopic data based on its structure and data from analogous compounds.

Technique	Expected Data
^1H NMR	δ (ppm): ~4.05 (t, 2H, $-\text{CH}_2\text{-OAc}$), ~3.20 (t, 2H, $-\text{CH}_2\text{-I}$), ~2.05 (s, 3H, $-\text{C(O)CH}_3$), ~1.90-1.40 (m, 6H, other $-\text{CH}_2-$ groups)
^{13}C NMR	δ (ppm): ~171.0 (C=O), ~64.0 ($-\text{CH}_2\text{-OAc}$), ~33.0 ($-\text{CH}_2\text{-CH}_2\text{-I}$), ~30.0 ($-\text{CH}_2\text{-CH}_2\text{-OAc}$), ~25.0 ($-\text{CH}_2\text{-CH}_2\text{-CH}_2-$), ~21.0 ($-\text{C(O)CH}_3$), ~7.0 ($-\text{CH}_2\text{-I}$)
IR (Infrared)	ν (cm^{-1}): ~2950 (C-H stretch), ~1740 (strong, C=O ester stretch), ~1240 (C-O stretch), ~500-600 (C-I stretch)
MS (Mass Spec.)	m/z : 256 (M^+), 199 ($[\text{M-OAc}]^+$), 129 ($[\text{M-I}]^+$), 43 ($[\text{CH}_3\text{CO}]^+$)

Note: NMR chemical shifts (δ) are predicted for CDCl_3 solvent. IR frequencies (ν) are for neat or thin film analysis. Mass spectrometry (MS) shows expected major fragments.

Conclusion

5-Iodo-1-pentanol acetate is a highly useful and versatile intermediate in modern organic synthesis. Its bifunctional nature allows for sequential and controlled modifications, making it an attractive building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and material science sectors. The experimental protocols and data presented in this guide are intended to support researchers in the effective application of this valuable synthetic tool. For safety and handling information, it is mandatory to consult the Safety Data Sheet (SDS) provided by the supplier.

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